4-苯氧丁酰肼

描述

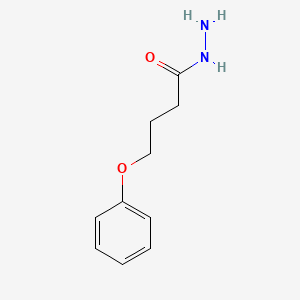

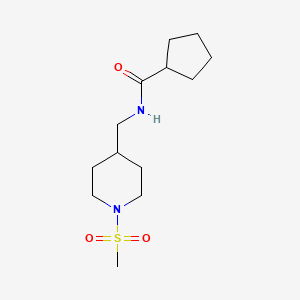

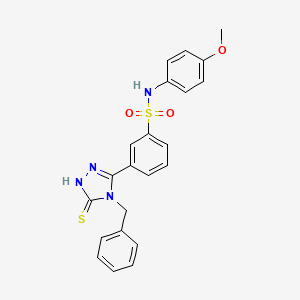

4-Phenoxybutanohydrazide is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 4-Phenoxybutanohydrazide can be represented by the SMILES notation: C1=CC=C (C=C1)OCCCC (=O)NN . This indicates that the compound contains a phenyl group (C1=CC=C(C=C1)) linked to a butanohydrazide group (OCCCC(=O)NN) via an ether linkage (O).科学研究应用

聚羟基链烷酸酯作为组织工程材料

聚羟基链烷酸酯 (PHA),包括聚 4-羟基丁酸酯 (P4HB),具有医疗器械和组织工程中理想的生物材料特性。它们已被用于开发诸如缝合线、心血管补丁和骨髓支架等器械,因为它们具有生物降解性和热加工性 (Chen & Wu, 2005)。

金属配合物的催化和抗菌活性

由各种化合物合成的席夫碱配体,包括类似于 4-苯氧基丁酸酰肼的化合物,显示出显着的催化、DNA 结合和抗菌活性。这些配合物在药理学和生物技术应用中具有潜力 (El‐Gammal 等,2021)。

杂环化合物的抗惊厥活性

与 4-苯氧基丁酸酰肼相关的杂环化合物的研究,如 1-((2S,3S)-2-(苯甲氧基)戊烷-3-基)-4-(4-(4-(4-羟基苯基)哌嗪-1-基)苯基)-1H-1,2,4-三唑-5(4H)-酮,在抗惊厥活性方面显示出有希望的结果,表明在治疗神经系统疾病方面具有潜在应用 (Salomé 等,2010)。

内分泌干扰物的生物降解

某些酵母菌,如毛皮念珠菌,可以利用与 4-苯氧基丁酸酰肼在结构上相似的化合物进行生物降解,为环境中去除内分泌干扰物污染物提供了一条潜在途径 (Rajendran 等,2017)。

有序聚合物的合成

使用非对称单体合成有序聚合物的研究,包括与 4-苯氧基丁酸酰肼相关的单体,已经导致了具有特定结构和性质的聚合物的产生。这些聚合物在材料科学中具有潜在应用 (Haba 等,1998)。

土壤中除草剂降解

与 4-苯氧基丁酸酰肼相关的苯氧基除草剂已对其在土壤中的降解进行了研究,特别是在农业环境中。微生物在降解这些化合物中的作用对于环境管理具有重要意义 (Merini 等,2007)。

属性

IUPAC Name |

4-phenoxybutanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-12-10(13)7-4-8-14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPGIEPYVGXOOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2700226.png)

![4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B2700234.png)

![2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2700236.png)

![8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2700238.png)

![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2700242.png)

![4-ethyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B2700247.png)